6-Fluorochromone-3-carboxylic acid chemical properties
6-Fluorochromone-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Fluorochromone-3-carboxylic Acid
Abstract
6-Fluorochromone-3-carboxylic acid is a fluorinated heterocyclic compound built upon the privileged chromone scaffold. The strategic incorporation of a fluorine atom at the 6-position, combined with the reactive carboxylic acid at the 3-position, makes this molecule a highly versatile and valuable building block in medicinal chemistry and materials science.[1][2] The fluorine substitution is known to enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity, which are critical parameters in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications of 6-Fluorochromone-3-carboxylic acid, intended for researchers, chemists, and professionals in drug development.
Synthesis Pathway and Rationale
The most common and efficient synthesis of 6-Fluorochromone-3-carboxylic acid is a two-step process commencing from the corresponding 2-hydroxyacetophenone. This method provides a reliable route to the target molecule with good overall yields.
The synthesis workflow is logically divided into two primary stages:
-
Cyclization and Formylation: Formation of the chromone ring and introduction of a formyl group at the C-3 position.
-
Oxidation: Conversion of the C-3 formyl group to the target carboxylic acid.
Caption: Synthetic workflow for 6-Fluorochromone-3-carboxylic acid.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the method of choice for this transformation.[3] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent attacks the activated aromatic ring of the starting phenol, leading to both formylation and subsequent cyclization to form the chromone ring system. This one-pot procedure is highly efficient for constructing the 3-formylchromone intermediate.
Step 2: Oxidation to the Carboxylic Acid
The intermediate, 6-Fluorochromone-3-carboxaldehyde[4], is selectively oxidized to the corresponding carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄), is ideal. This method is exceptionally mild and highly selective for aldehydes, preventing unwanted side reactions with other functional groups on the chromone core. Sulfamic acid is often added as a scavenger for the hypochlorite byproduct.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Fluorochromone-3-carboxaldehyde
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 4 eq.) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 5'-Fluoro-2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Adjust the pH to neutral (pH ~7) with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol or isopropanol to yield pure 6-Fluorochromone-3-carboxaldehyde as a solid.
Step 2: Synthesis of 6-Fluorochromone-3-carboxylic acid
-
Suspend 6-Fluorochromone-3-carboxaldehyde (1 eq.) in a mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) and sulfamic acid (1.5 eq.) to the suspension.
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq., 80% purity) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature. An exotherm may be observed.
-
Stir the reaction mixture for 12-18 hours at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a sodium sulfite solution to destroy any excess oxidant.
-
Acidify the mixture with 2M HCl to a pH of ~2.
-
The white precipitate of 6-Fluorochromone-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| IUPAC Name | 6-fluoro-4-oxo-4H-chromene-3-carboxylic acid | [5] |
| CAS Number | 71346-17-3 | [6] |
| Molecular Formula | C₁₀H₅FO₄ | [6] |
| Molecular Weight | 208.14 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 234-238 °C | [6] |
| SMILES | C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | [5] |
| InChI Key | VBSNAYJWUMOGOP-UHFFFAOYSA-N | [6] |
Spectroscopic Profile
The following data represent the expected spectroscopic signatures for 6-Fluorochromone-3-carboxylic acid.[7]
2.2.1. ¹H Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum is highly characteristic. The acidic proton of the carboxylic acid is exceptionally deshielded and appears far downfield, often as a broad singlet due to hydrogen exchange. The proton at the C-2 position is also a distinct singlet in a downfield region.
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet | Disappears upon D₂O exchange.[8] |
| H-2 | ~9.2 | Singlet | Olefinic proton adjacent to two oxygen atoms. |
| H-5 | ~8.2 | Doublet of Doublets | Aromatic proton ortho to the carbonyl group. |
| H-7 | ~7.9 | Doublet of Doublets | Aromatic proton meta to fluorine, ortho to H-8. |
| H-8 | ~7.8 | Doublet of Doublets | Aromatic proton ortho to the ether oxygen. |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum is defined by two deshielded carbonyl carbons and the characteristic splitting patterns of the aromatic carbons due to coupling with the fluorine atom.[9][10]
| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C-4 (Ketone C=O) | ~176 | Highly deshielded carbonyl carbon. | | C-3 (Carboxyl C=O)| ~164 | Carboxylic acid carbonyl.[8] | | C-6 | ~163 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine shows a large coupling constant. | | C-2 | ~164 | Olefinic carbon adjacent to ether oxygen and C-3. | | Aromatic Carbons | 114 - 155 | Other aromatic carbons, showing smaller ²JCF and ³JCF couplings. | | C-3 | ~115 | Olefinic carbon bearing the carboxyl group. |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The most prominent feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with C-H stretching frequencies.[8][11]
| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=O Stretch (γ-Pyrone Ketone) | 1650 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic/Olefinic) | 1450 - 1620 | Medium to Strong |
| C-O Stretch (Ether/Carboxyl) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
2.2.4. Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) should be readily observable. Common fragmentation patterns for carboxylic acids include the loss of hydroxyl (-17 amu) and the entire carboxyl group (-45 amu).
Chemical Reactivity and Derivatization
The dual functionality of 6-Fluorochromone-3-carboxylic acid—the reactive carboxylic acid and the electrophilic chromone core—makes it a powerful precursor for generating diverse chemical libraries.
Caption: Key derivatization reactions of the carboxylic acid group.
Reactions of the Carboxylic Acid Group
The carboxylic acid is the primary handle for synthetic modification.
-
Esterification: Standard Fischer esterification with an alcohol (R-OH) under acidic catalysis yields the corresponding ester.[12] This can be used to modulate solubility and cell permeability.
-
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride. This intermediate is not typically isolated but used directly in the next step.
-
Amide Synthesis: The acid chloride readily reacts with primary or secondary amines (R₂NH) in the presence of a non-nucleophilic base (e.g., triethylamine) to form a diverse range of amides.[13][14] This is the most common strategy for building libraries of potential drug candidates from this scaffold.[15]
Applications in Research and Drug Development
The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in molecules with a wide range of biological activities.[16]
-
Pharmaceutical Development: 6-Fluorochromone-3-carboxylic acid is a key starting material for synthesizing novel compounds with potential therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][5][15][16][17][18][19]
-
Fluorescent Probes: The inherent fluorescence of the chromone system allows its derivatives to be used in bioimaging and as probes to visualize cellular processes.[1][5]
-
Materials Science: The compound's stability and optical properties make it suitable for incorporation into advanced materials like polymers and coatings.[5]
-
Analytical Chemistry: It can be used to develop analytical methods for detecting and quantifying specific biomolecules.[5]
The presence of the 6-fluoro substituent is particularly significant, as it often enhances the potency and pharmacokinetic profile of the final active compounds.
Conclusion
6-Fluorochromone-3-carboxylic acid is a compound of significant scientific interest, underpinned by its robust synthesis, well-defined chemical properties, and versatile reactivity. Its utility as a scaffold for generating diverse molecular libraries ensures its continued importance in academic research and industrial drug discovery programs. The detailed characterization and protocols provided in this guide serve as a foundational resource for scientists aiming to explore the vast chemical space and biological potential accessible from this valuable building block.
References
-
Khan, I., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2828. [Link]
-
Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Rani, P. (2019). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]
- Google Patents. A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
-
Patel, M. N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. [Link]
-
Lee, S., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum. [Link]
-
North Carolina State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Wisconsin - Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Pretsch, E., et al. 13C NMR Spectroscopy. Structure Determination of Organic Compounds. [Link]
-
Nandgaonkar, R.G., & Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 6-氟色酮-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 6-氟色酮-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6-FLUOROCHROMONE-3-CARBOXYLIC ACID 97(71346-17-3)IR [m.chemicalbook.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde - Google Patents [patents.google.com]
- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 15. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
